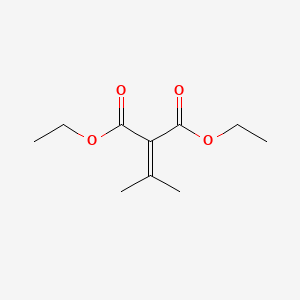

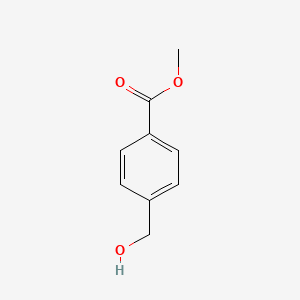

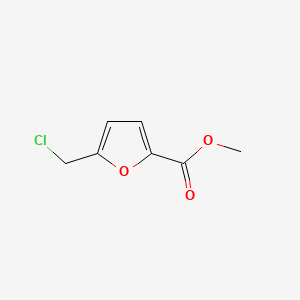

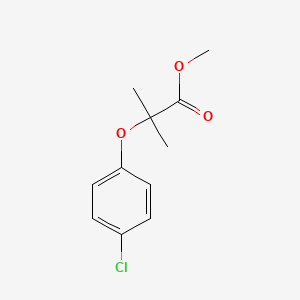

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

説明

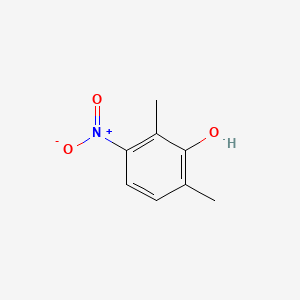

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (MCPP) is an organic compound that is widely used in scientific research and lab experiments. It is an aromatic compound with a molecular weight of 214.6 g/mol and a melting point of about -20°C. MCPP is a type of synthetic organic compound that is used as a model compound to study the effects of various agents and processes on biological systems.

科学的研究の応用

Photopolymerization Applications

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been explored in the context of photopolymerization. A study by Guillaneuf et al. (2010) introduces a new alkoxyamine compound for nitroxide-mediated photopolymerization (NMP2), demonstrating its potential in this domain. This compound, which decomposes under UV irradiation to generate radicals, could significantly impact photophysical and photochemical properties, offering promising applications in polymer sciences (Guillaneuf et al., 2010).

Environmental Adsorption Studies

Research by Kamaraj et al. (2018) focuses on the adsorption of hazardous compounds like 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using zinc hydroxide. This study highlights the compound's environmental impact and the methods to mitigate it, providing insights into environmental chemistry and pollution control (Kamaraj et al., 2018).

Analytical Chemistry and Detection Methods

Wintersteiger et al. (1999) developed a highly selective and sensitive method for detecting chlorophenoxy acids, including compounds similar to this compound. This method, using HPLC and electrochemical detection, is crucial for analyzing environmental herbicide residues, highlighting the compound's relevance in analytical and environmental chemistry (Wintersteiger et al., 1999).

Biomolecular Chemistry

The biomolecular chemistry of isopropyl fibrates, including compounds similar to this compound, was explored by Balendiran et al. (2012). They examined the structural aspects of these compounds, contributing to our understanding of their interactions and potential applications in pharmaceutical chemistry (Balendiran et al., 2012).

Synthesis and Reaction Mechanisms

Yadav and Deshmukh (2017) provided insight into the synthesis of Mecoprop ester, a compound closely related to this compound, using solid-liquid phase transfer catalysis. Their work offers valuable information on reaction mechanisms and kinetics, contributing to the field of synthetic chemistry (Yadav & Deshmukh, 2017).

作用機序

Target of Action

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . The primary targets of this compound are broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that regulate growth and coordinate various developmental processes .

Mode of Action

The mode of action of this compound is similar to that of MCPA. It mimics the action of natural auxins, disrupting the normal growth patterns of the target plants . This results in abnormal growth and eventually death of the plant .

Biochemical Pathways

Upon exposure to this compound, there is a decrease in the chlorophyll content and an increase in the soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity . These changes affect the plant’s photosynthesis process and other metabolic activities, leading to growth inhibition .

Result of Action

The action of this compound leads to significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It has little effects on plant height and the single boll weight at flowering and boll stage . This indicates that the compound’s action primarily affects the early growth stages of the plant .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s toxicity can be mitigated by applying certain plant growth regulators . Moreover, the compound’s action can be influenced by factors such as temperature, soil type, and moisture levels. Therefore, careful management of these factors is crucial for the effective use of this compound.

将来の方向性

特性

IUPAC Name |

methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIVINXAZVEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203674 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55162-41-9 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。